molecular formula C11H16N6O2S B2840135 dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine CAS No. 2034323-70-9

dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine

货号: B2840135
CAS 编号: 2034323-70-9
分子量: 296.35
InChI 键: KFOZDPISHYEIJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure integrating pyrazine and pyrazole heterocyclic systems, a motif commonly associated with bioactive molecules. The presence of a dimethylsulfamoyl group suggests potential for targeted biological activity, making it a valuable candidate for probing specific enzyme families or cellular pathways. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecular architectures or as a core scaffold in the development of novel protease inhibitors, kinase modulators, or other small-molecule therapeutic agents. Its specific mechanism of action is an active area of investigation, with initial studies pointing towards interactions with enzymes that recognize the pyrazin-2-yl pyrazole core. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available safety data sheets and conduct their own thorough characterization to confirm its suitability for their specific experimental protocols.

属性

IUPAC Name

2-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-7-9-6-10(15-17(9)3)11-8-12-4-5-13-11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOZDPISHYEIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Formation of the Pyrazole Core

The pyrazole moiety is constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine, the pyrazin-2-yl group is introduced early in the synthesis.

Example Procedure :

  • Starting Material : Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate is reacted with methylhydrazine in ethanol under reflux to form 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate.
  • Reduction : The carboxylate is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • Oxidation : The alcohol is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Amination of the Pyrazole Side Chain

The aldehyde intermediate is converted to a primary amine via reductive amination.

Example Procedure :

  • The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 50°C, yielding [1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methanamine.

Sulfamoylation Reaction

Reaction with Dimethylsulfamoyl Chloride

The primary amine undergoes sulfamoylation using dimethylsulfamoyl chloride in the presence of a base to neutralize HCl.

Optimized Conditions :

Parameter Value Source
Solvent Acetonitrile
Base Triethylamine
Temperature 60°C (microwave-assisted)
Reaction Time 10 minutes
Yield 96%

Mechanism :
The amine attacks the electrophilic sulfur atom in dimethylsulfamoyl chloride, displacing chloride and forming the sulfamoyl bond. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield compared to conventional heating. For example, a 10-minute microwave irradiation at 60°C achieves 96% yield, versus 6–8 hours under traditional reflux.

Solvent and Base Selection

Polar aprotic solvents like acetonitrile enhance reactant solubility, while triethylamine proves more effective than inorganic bases (e.g., potassium carbonate) in minimizing side reactions.

Purification and Characterization

Workup Procedure

Post-reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with 1M HCl to remove unreacted base, followed by brine to eliminate residual water.

Recrystallization

Crude product is recrystallized from acetonitrile, yielding pure dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine as an off-white powder.

Analytical Data

  • Melting Point : 176°C (lit. 175.5–177.2°C).
  • ¹H NMR (CDCl₃) : δ 7.56 (s, 1H, pyrazine), 5.64 (s, 1H, pyrazole), 3.86 (s, 6H, N(CH₃)₂), 3.71 (s, 3H, NCH₃).
  • ESI-MS : m/z 296.35 (M+H⁺).

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the pyrazole ring may slow sulfamoylation, necessitating higher temperatures.
  • Byproducts : Over-sulfonylation can occur if reaction time exceeds optimal duration.

作用机制

The mechanism of action of dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The pathways involved may include inhibition of key signaling molecules and modulation of gene expression .

相似化合物的比较

Comparison with Similar Compounds

The following table compares dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine with structurally related compounds, focusing on substituents, molecular properties, and reported activities:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities/Applications References
Dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine Pyrazole + sulfamoyl 1-methyl, 3-pyrazine, sulfamoyl-dimethylamine ~352.4 (estimated) Hypothesized: Antimicrobial, kinase inhibition (based on sulfamoyl analogs)
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6) Pyrazole + carboxamide 3,5-dimethylphenyl, 4-methoxyphenyl 335.4 Antifungal activity (Candida spp.), structural analog to sulfonamide derivatives
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Oxadiazole + sulfamoyl Benzyl(methyl)sulfamoyl, 4-methoxyphenyl 551.6 Antifungal activity (Candida albicans), synergism with fluconazole
3-Phenyl-1H-pyrazol-5-amine (MK12) Pyrazole 3-phenyl 159.2 Intermediate for anticancer agents, hydrogen-bonding motifs in crystal engineering
Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine Pyrazole + amine 1-isopropyl, methylamine 155.2 Ligand in coordination chemistry, potential CNS activity

Key Structural and Functional Comparisons:

Pyrazole Core Modifications: The target compound’s pyrazine substituent introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to phenyl (MK12) or methoxyphenyl (MK6) groups. This may improve solubility or target binding in biological systems .

Biological Activity Trends :

  • Sulfamoyl-containing compounds like LMM5 exhibit antifungal activity, suggesting the target compound may share similar mechanisms, though its pyrazine moiety could modulate specificity .
  • Pyrazol-5-amines (e.g., MK12) serve as intermediates in anticancer drug synthesis, implying that the target’s sulfamoyl group might expand its therapeutic versatility .

Synthetic Routes :

  • Pyrazole derivatives are commonly synthesized via condensation of β-ketoesters with hydrazines (e.g., MK6 synthesis in AcOH) . The target compound likely follows analogous steps, with pyrazine introduced via nucleophilic substitution or cross-coupling .

Physicochemical Properties :

  • The pyrazine ring’s electron-withdrawing nature may lower the pKa of the sulfamoyl group compared to benzyl-sulfamoyl analogs (LMM5), influencing bioavailability .

常见问题

Basic: What synthetic routes are recommended for preparing dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine?

Answer:
The compound’s synthesis typically involves multistep protocols due to its hybrid pyrazole-pyrazine core and sulfamoyl moiety. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
  • Sulfamoylation : Reaction of the pyrazole intermediate with sulfamoyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfamoyl group .
  • Methylation : Use of methylating agents (e.g., methyl iodide) under controlled temperatures (40–60°C) in aprotic solvents like DMF to install dimethyl groups .
    Optimization Tips : Catalysts like Pd/C or phase-transfer agents can enhance selectivity. Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates .

Basic: How is the structure of this compound characterized?

Answer:
A combination of spectroscopic and computational methods is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazine C–H protons at δ 8.5–9.0 ppm; pyrazole methyl groups at δ 2.3–2.6 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H···N interactions stabilizing the sulfamoyl group), and torsional angles between heterocycles .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated m/z within 2 ppm error) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies often arise from assay conditions or target specificity. Methodological approaches include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized pH and temperature conditions to compare potency .
  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and rule out off-target effects .
  • Meta-Analysis : Cross-reference data with structurally analogous pyrazole-sulfonamides to identify trends (e.g., fluorinated analogs showing enhanced permeability ).

Advanced: What computational strategies predict the compound’s binding modes with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfamoyl oxygen as a hydrogen bond acceptor) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., carbonic anhydrase IX). Prioritize poses with the lowest RMSD values relative to crystallographic data .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSF analysis for flexible pyrazine rings) .

Basic: What are the known biological targets of pyrazole-sulfamoyl hybrids?

Answer:

  • Enzyme Inhibition : Carbonic anhydrase IX (anticancer target) and cyclooxygenase-2 (COX-2, anti-inflammatory) via sulfamoyl group coordination to zinc ions or arachidonic acid binding pockets .
  • Receptor Modulation : Serotonin 5-HT₃ antagonists for neuropathic pain, attributed to pyrazine’s π-π stacking with aromatic residues .

Advanced: How can derivatives be designed to improve pharmacokinetics?

Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) on pyrazine to enhance metabolic stability .
  • Prodrug Strategies : Mask sulfamoyl amine as an acetylated prodrug for increased oral bioavailability .
  • LogP Optimization : Replace methyl groups with polar substituents (e.g., –OH, –OMe) to balance solubility and membrane permeability .

Basic: What analytical techniques confirm purity and identity during synthesis?

Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<0.5% area) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
  • TLC Monitoring : Track reaction progress using silica plates and UV visualization at 254 nm .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., sulfamoylation) .
  • Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching in coupling reactions .
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent ratio, and stirring speed .

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in water (<0.1 mg/mL). Co-solvents like PEG-400 enhance aqueous solubility .
  • Stability : Degrades <5% after 24 hours at pH 7.4 (37°C), but acidic conditions (pH 2.0) hydrolyze sulfamoyl groups within 6 hours .

Advanced: How to address discrepancies between computational and experimental binding affinity data?

Answer:

  • Force Field Calibration : Adjust partial charges in docking software using quantum mechanics/molecular mechanics (QM/MM) .
  • Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Experimental Validation : Use alanine-scanning mutagenesis to confirm critical binding residues predicted computationally .

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